molecular formula C16H19Cl2N3O2S B4588926 4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4588926
M. Wt: 388.3 g/mol
InChI Key: DDLUOKQQYABEFO-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a thiadiazole ring, and a butanamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenol: This is achieved through the chlorination of phenol.

    Formation of 2,4-dichlorophenoxybutanoic acid: This involves the reaction of 2,4-dichlorophenol with butanoic acid under acidic conditions.

    Synthesis of 1,3,4-thiadiazole intermediate: This is prepared by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenoxybutanoic acid with the thiadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    5-chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antimicrobial properties.

    N-(2,4-dichlorophenyl)-N’-phenylurea: Another compound with herbicidal activity.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c1-10(2)8-15-20-21-16(24-15)19-14(22)4-3-7-23-13-6-5-11(17)9-12(13)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLUOKQQYABEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
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4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

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